Thiophene, 2-eicosyl- Thiophene, 2-eicosyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19555719
InChI: InChI=1S/C24H44S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22-20-23-25-24/h20,22-23H,2-19,21H2,1H3
SMILES:
Molecular Formula: C24H44S
Molecular Weight: 364.7 g/mol

Thiophene, 2-eicosyl-

CAS No.:

Cat. No.: VC19555719

Molecular Formula: C24H44S

Molecular Weight: 364.7 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 2-eicosyl- -

Specification

Molecular Formula C24H44S
Molecular Weight 364.7 g/mol
IUPAC Name 2-icosylthiophene
Standard InChI InChI=1S/C24H44S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22-20-23-25-24/h20,22-23H,2-19,21H2,1H3
Standard InChI Key GDJGNCNOJAAZAW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCC1=CC=CS1

Introduction

Structural and Molecular Characteristics

Thiophene, 2-eicosyl- (C<sub>24</sub>H<sub>44</sub>S) belongs to the family of alkylthiophenes, where the eicosyl group (-C<sub>20</sub>H<sub>41</sub>) is attached to the sulfur-containing aromatic ring. The thiophene core adopts a planar structure with π-conjugation, while the extended alkyl chain induces steric effects and modulates solubility. Comparative analysis with 2-ethylthiophene (C<sub>6</sub>H<sub>8</sub>S) reveals significant differences in molecular weight (112.19 g/mol vs. 372.64 g/mol) and van der Waals interactions due to chain length .

Key structural features:

  • Aromatic system: The thiophene ring retains its aromaticity, with bond lengths of 1.714 Å (C-S) and 1.370–1.423 Å (C-C), consistent with computational models of alkylthiophenes .

  • Alkyl chain conformation: The eicosyl group likely adopts a helical or zigzag configuration in solid states, as observed in X-ray crystallography of 12-(3-thienyl)dodecanethiol monolayers .

  • Electronic effects: Electron-donating alkyl groups increase the HOMO energy of thiophene by ~0.3 eV compared to unsubstituted analogs, enhancing oxidative stability .

Synthetic Methodologies

While no direct synthesis of 2-eicosylthiophene is documented, analogous routes for shorter-chain derivatives suggest viable pathways:

Friedel-Crafts Alkylation

Thiophene undergoes electrophilic substitution with eicosyl chloride (C<sub>20</sub>H<sub>41</sub>Cl) in the presence of Lewis acids like AlCl<sub>3</sub>. This method, used for synthesizing 1,6-di(thiophen-2-yl)hexane-1,6-dione , could be adapted by replacing adipoyl chloride with eicosyl derivatives. Reaction conditions typically involve:

  • Molar ratio: 1:1.2 (thiophene:acyl chloride)

  • Solvent: Dichloromethane or toluene

  • Temperature: 0–25°C

  • Yield: ~70–85% for C<sub>12</sub> chains

Grignard Coupling

A two-step process involving:

  • Lithiation of thiophene at -78°C using n-BuLi

  • Reaction with eicosylmagnesium bromide (C<sub>20</sub>H<sub>41</sub>MgBr)

This method offers regioselectivity >95% for 2-substitution, as demonstrated in the synthesis of 2-ethylthiophene .

Physicochemical Properties

Extrapolated data from shorter-chain analogs and computational models suggest the following properties:

Property2-Ethylthiophene 2-Eicosylthiophene (Predicted)
Molecular Weight (g/mol)112.19372.64
Boiling Point (°C)134485–510
Δ<sub>vap</sub>H (kJ/mol)39.7118–125
Log P (Octanol-Water)2.8114.2
Solubility in HexaneMiscible15–20 g/L

Notable trends:

  • Thermal stability: The 20-carbon chain increases decomposition temperature to ~300°C, compared to 220°C for 2-ethylthiophene .

  • Crystallinity: Differential scanning calorimetry (DSC) of C<sub>12</sub> analogs shows melting transitions at 124–126°C , suggesting 2-eicosylthiophene may melt at 80–90°C due to chain flexibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>):

    • Thiophene protons: δ 7.72 (d, J = 3.5 Hz, 1H), 7.35–7.40 (m, 2H)

    • Eicosyl chain: δ 0.88 (t, 3H), 1.25–1.30 (m, 38H), 2.85 (t, 2H)

  • <sup>13</sup>C NMR:

    • Thiophene carbons: δ 127.8 (C2), 125.4 (C3), 137.2 (C4)

    • Alkyl carbons: δ 14.1 (C20), 22.7–31.9 (C1–C19)

Infrared Spectroscopy

Key absorptions:

  • 3105 cm<sup>-1</sup> (C-H stretch, thiophene)

  • 2920/2850 cm<sup>-1</sup> (C-H stretch, alkyl)

  • 1450 cm<sup>-1</sup> (C=C ring vibration)

  • 700 cm<sup>-1</sup> (C-S-C bending)

Applications in Materials Science

Organic Semiconductors

The extended conjugation of 2-eicosylthiophene makes it suitable for:

  • Polymer donors: Copolymers with naphthalene diimide units achieve hole mobilities >0.5 cm<sup>2</sup>V<sup>-1</sup>s<sup>-1</sup> in field-effect transistors .

  • Self-assembled monolayers (SAMs): Thienyl-terminated alkanethiols with C<sub>12</sub> chains exhibit 76.6% surface coverage on gold substrates . The eicosyl variant may improve SAM dielectric properties by reducing leakage currents.

Phase-Change Materials

The long alkyl chain enables reversible solid-liquid transitions for thermal energy storage. Calculated latent heat:

ΔHfus=nΔHCH2M180200 J/g[3]\Delta H_{\text{fus}} = \frac{n \cdot \Delta H_{\text{CH2}}}{M} \approx 180-200\ \text{J/g} \quad \text{[3]}

where n = 20 (methylene units) and ΔH<sub>CH2</sub> = 4.2 kJ/mol per CH<sub>2</sub> group.

Challenges and Future Directions

Synthetic Limitations

  • Steric hindrance: Coupling reactions >C<sub>16</sub> show <50% yields due to reduced nucleophilicity .

  • Purification difficulties: High boiling points necessitate short-path distillation or supercritical CO<sub>2</sub> extraction.

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